5-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxybenzamide
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Description
The compound “5-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxybenzamide” is a substituted pyrazole derivative . Pyrazole derivatives are known to exhibit a range of biological activities, such as analgesic, antipyretic, and antirheumatic activities . They are also reported as antibacterial, antifungal, antimicrobial, antiviral, anti-arthritis, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . This compound is treated with methylhydrazine or phenylhydrazine to afford the corresponding N-substituted pyrazoline derivatives . The acryloyl derivatives are then reacted with hydrazine hydrate in dioxane to afford a pyrazoline, which is acetylated with acetyl chloride in dioxane to yield the N-acetyl analogue . In addition, pyrazoline is reacted with morpholine in the presence of paraformaldehyde to give the corresponding N-substituted pyrazoline derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acetylation, reaction with hydrazine hydrate, and reaction with morpholine . These reactions lead to the formation of N-substituted pyrazoline derivatives .Mechanism of Action
Mode of Action
It is known that the compound is a derivative of pyrazoline , a class of compounds known for their wide range of biological activities, including analgesic, antipyretic, and anti-inflammatory effects
Biochemical Pathways
Given its structural similarity to other pyrazoline derivatives , it may affect similar biochemical pathways. Pyrazoline derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
The compound is a derivative of pyrazoline , which is known to have anti-inflammatory effects . Therefore, it is possible that this compound may also have similar effects at the molecular and cellular level.
Properties
IUPAC Name |
5-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-9-4-13(20)11-16(17)19(24)22-15-5-2-12(3-6-15)10-18(23)21-14-7-8-14/h2-6,9,11,14H,7-8,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVDEQQNUQNETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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